molecular formula C6H6N2O2 B1500430 1,3-Dioxolo[4,5-B]pyridin-7-amine CAS No. 692061-13-5

1,3-Dioxolo[4,5-B]pyridin-7-amine

Cat. No. B1500430
M. Wt: 138.12 g/mol
InChI Key: LEMUWLMKDXWKKR-UHFFFAOYSA-N
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Description

“1,3-Dioxolo[4,5-B]pyridin-7-amine” is a chemical compound with the molecular formula C6H6N2O2. It has been used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines, which are related to “1,3-Dioxolo[4,5-B]pyridin-7-amine”, has been achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction conditions . This method is efficient and largely acceptable due to its simple operational procedure, broad substrate scope, column chromatography-free separations, and high yield of products .


Molecular Structure Analysis

The molecular structure of “1,3-Dioxolo[4,5-B]pyridin-7-amine” consists of a pyridine ring fused with a dioxolane ring. The nitrogen atom is located at the 7-position of the pyridine ring.


Chemical Reactions Analysis

While specific chemical reactions involving “1,3-Dioxolo[4,5-B]pyridin-7-amine” are not detailed in the search results, the compound has been used as a starting material in the synthesis of various compounds .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

Research has shown that 1,3-Dioxolo[4,5-B]pyridin-7-amine and similar compounds are used in the synthesis of various heterocyclic derivatives. These compounds, like 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, are prepared through reactions such as cyanoacetylation and cyclization of cyanoacetamides. This process is significant in the field of organic synthesis and pharmaceuticals (Ibrahim et al., 2011).

Formation of N-Substituted Derivatives

The compound has been used in the formation of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This involves nucleophilic substitution reactions, which are pivotal in the development of novel chemical entities with potential biological activities (Palamarchuk et al., 2019).

Reactivity with Amines

Another significant application is observed in the reactivity of related oxazolo[4,5-b]pyridine derivatives with amines. This reactivity is explored to synthesize various amine derivatives, which is crucial in medicinal chemistry for the development of new therapeutic agents (Davidkov et al., 1987).

Development of Fluorescent Heterocycles

Compounds like 1,3-Dioxolo[4,5-B]pyridin-7-amine are instrumental in the synthesis of fluorescent heterocycles, such as pyrazolo[3,4-b]pyridines. These fluorescent compounds have applications in materials science and bioimaging, offering insights into cellular processes and molecular interactions (Patil et al., 2011).

Inhibitory Activity in Biological Systems

Moreover, these derivatives show potential as inhibitors in biological systems, like lipoxygenases, which are important in pharmaceutical research for developing new drugs (Vieweg et al., 1992).

properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-4-1-2-8-6-5(4)9-3-10-6/h1-2H,3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMUWLMKDXWKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C=CN=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663708
Record name 2H-[1,3]Dioxolo[4,5-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolo[4,5-B]pyridin-7-amine

CAS RN

692061-13-5
Record name 2H-[1,3]Dioxolo[4,5-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Using an analogous procedure to that described in the last paragraph of that portion of Example 1 that is concerned with the preparation of starting materials, tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate was reacted with trifluoroacetic acid to give 4-amino-2,3-methylenedioxypyridine in 80% yield; NMR Spectrum: (CDCl3) 3.98 (m, 2H), 5.98 (s, 2H), 6.24 (d, 1H), 7.44 (d, 1H); Mass Spectrum: M+H+ 139.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FW Goldberg, P Daunt, SE Pearson, R Greenwood… - …, 2016 - pubs.rsc.org
A novel class of N-(4-anilino-2-pyridyl)amide based activin receptor-like kinase (ALK1) inhibitors are disclosed, which were rapidly optimised to a ligand efficient probe compound 21 …
Number of citations: 5 pubs.rsc.org

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